molecular formula C4H7BrO B13342819 Rel-((1R,2R)-2-bromocyclopropyl)methanol

Rel-((1R,2R)-2-bromocyclopropyl)methanol

Cat. No.: B13342819
M. Wt: 151.00 g/mol
InChI Key: SOUNJUAOSVUXMT-QWWZWVQMSA-N
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Description

Rel-((1R,2R)-2-bromocyclopropyl)methanol is a chiral compound with a cyclopropane ring substituted with a bromine atom and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-((1R,2R)-2-bromocyclopropyl)methanol typically involves the bromination of cyclopropylmethanol. One common method is the reaction of cyclopropylmethanol with bromine in the presence of a base such as sodium hydroxide. The reaction is carried out at low temperatures to control the regioselectivity and stereoselectivity of the bromination process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Rel-((1R,2R)-2-bromocyclopropyl)methanol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to form cyclopropylmethanol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include cyclopropylmethanol derivatives with various functional groups.

    Oxidation Reactions: Products include cyclopropylcarboxylic acid and cyclopropylaldehyde.

    Reduction Reactions: Products include cyclopropylmethanol and its derivatives.

Scientific Research Applications

Rel-((1R,2R)-2-bromocyclopropyl)methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and chiral catalysts.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Rel-((1R,2R)-2-bromocyclopropyl)methanol involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The cyclopropane ring’s strain energy also plays a role in its reactivity and stability.

Comparison with Similar Compounds

Rel-((1R,2R)-2-bromocyclopropyl)methanol can be compared with other similar compounds, such as:

    Cyclopropylmethanol: Lacks the bromine atom, resulting in different reactivity and applications.

    2-Bromocyclopropylmethanol: Similar structure but may have different stereochemistry, affecting its chemical properties and applications.

    Cyclopropylcarbinol: Another related compound with different functional groups and reactivity.

The uniqueness of this compound lies in its specific stereochemistry and the presence of both a bromine atom and a hydroxymethyl group, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C4H7BrO

Molecular Weight

151.00 g/mol

IUPAC Name

[(1R,2R)-2-bromocyclopropyl]methanol

InChI

InChI=1S/C4H7BrO/c5-4-1-3(4)2-6/h3-4,6H,1-2H2/t3-,4-/m1/s1

InChI Key

SOUNJUAOSVUXMT-QWWZWVQMSA-N

Isomeric SMILES

C1[C@@H]([C@@H]1Br)CO

Canonical SMILES

C1C(C1Br)CO

Origin of Product

United States

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